![molecular formula C13H20N2O2 B2383280 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one CAS No. 2470437-17-1](/img/structure/B2383280.png)
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings.
Preparation Methods
The synthesis of 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with ethyl 2-bromoacetate, followed by cyclization with guanidine to form the pyrido[1,2-a]pyrimidin-4-one core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
2-Methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one: Lacks the ethoxyethyl group, leading to different chemical and biological properties.
3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one: The methoxyethyl group can alter the compound’s reactivity and interactions with biological targets.
3-(2-Hydroxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one: The hydroxyethyl group introduces additional hydrogen bonding capabilities, affecting its solubility and biological activity.
Biological Activity
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that exhibits a unique structure combining elements of pyridine and pyrimidine rings. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various tetrahydropyrido derivatives. The results indicated that compounds with structural similarities to this compound demonstrated moderate to excellent bactericidal effects against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Compound A | Moderate | Weak |
Compound B | Strong | Moderate |
This compound | TBD | TBD |
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored through in vitro studies. These studies suggest that the compound may inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
In a study conducted by Varadaraju et al., various piperazine derivatives were screened for their ability to inhibit human acetylcholinesterase. The results indicated that certain derivatives showed significant binding affinity at both peripheral anionic and catalytic sites.
Compound | IC50 (µM) | Binding Affinity |
---|---|---|
Piperazine Derivative K | 12.5 | High |
Piperazine Derivative S1 | 15.0 | Moderate |
This compound | TBD | TBD |
Additional Biological Activities
Preliminary studies have also suggested that this compound may exhibit anti-inflammatory properties. The mechanism is hypothesized to involve the modulation of pro-inflammatory cytokines.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16/h3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOJWOGEGTRLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=C(N=C2CCCCN2C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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